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Compound of Interest

Compound Name: Enterostatin (rat)

Cat. No.: B15572480 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed guide for the recombinant expression and purification of rat

enterostatin (APGPR), a pentapeptide with significant potential in metabolic research and drug

development for its role in regulating fat intake. The following protocols outline a robust strategy

for producing high-purity rat enterostatin in Escherichia coli for use in preclinical studies and

various research applications.

Application Notes
Enterostatin is the N-terminal pentapeptide (APGPR in rats) cleaved from procolipase, a

cofactor for pancreatic lipase.[1] It has been demonstrated to selectively reduce fat intake and

has been implicated in weight management.[1][2] Recombinant production of enterostatin is

essential for detailed structure-function studies, investigation of its signaling pathways, and

preclinical evaluation of its therapeutic potential.

The small size of the enterostatin peptide presents challenges for direct expression, often

leading to rapid degradation by cellular proteases and difficulties in purification. To overcome

these challenges, the protocol described herein utilizes a fusion protein strategy. Rat

enterostatin is expressed as a C-terminal fusion to a larger, stable protein, such as Glutathione-

S-Transferase (GST) or a hexahistidine (His6) tag, which facilitates high-level expression and

simplified purification via affinity chromatography. A specific protease cleavage site is
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engineered between the fusion tag and the enterostatin sequence to allow for the release of

the native peptide after purification.

Experimental Protocols
Gene Design and Vector Construction
The short coding sequence for rat enterostatin (GCC CCG GGC CCG CGT) is best

synthesized as a DNA oligonucleotide cassette with flanking restriction sites for directional

cloning into an appropriate expression vector.

Protocol:

Oligonucleotide Design: Synthesize two complementary oligonucleotides encoding the rat

enterostatin sequence (APGPR), a protease cleavage site (e.g., for TEV protease:

GAAAACCTGTACTTCCAGGGC), and flanking restriction sites compatible with the chosen

expression vector (e.g., BamHI and XhoI). Include a stop codon after the enterostatin

sequence.

Annealing: Resuspend the oligonucleotides in annealing buffer (10 mM Tris-HCl, pH 7.5, 50

mM NaCl, 1 mM EDTA), mix in equimolar concentrations, heat to 95°C for 5 minutes, and

allow to cool slowly to room temperature to form the double-stranded DNA insert.

Vector Preparation: Digest the expression vector (e.g., pGEX-4T-1 for a GST-tag or pET-28a

for a His6-tag) with the corresponding restriction enzymes (e.g., BamHI and XhoI). Purify the

linearized vector by gel electrophoresis.

Ligation: Ligate the annealed DNA insert into the prepared expression vector using T4 DNA

ligase.

Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g.,

DH5α).

Verification: Select for positive clones on appropriate antibiotic-containing media. Isolate

plasmid DNA and verify the correct insertion of the enterostatin coding sequence by

restriction digestion and DNA sequencing.
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Recombinant Protein Expression
Protocol:

Transformation: Transform the verified expression plasmid into a suitable E. coli expression

strain (e.g., BL21(DE3)).

Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth containing

the appropriate antibiotic and grow overnight at 37°C with shaking.

Expression Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at

37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 0.5 mM.

Incubation: Reduce the temperature to 25°C and continue to incubate for 4-6 hours to

promote proper protein folding and solubility.

Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C.

Purification of the Fusion Protein
This protocol assumes the use of a His6-tagged enterostatin fusion protein. A similar protocol

using glutathione-agarose would be used for a GST-tagged protein.

Protocol:

Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM

imidazole, pH 8.0) and lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular

debris. Collect the supernatant containing the soluble fusion protein.

Affinity Chromatography:

Equilibrate a Ni-NTA affinity column with lysis buffer.
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Load the clarified supernatant onto the column.

Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole,

pH 8.0) to remove non-specifically bound proteins.

Elute the fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM

imidazole, pH 8.0).

Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the

fusion protein.

Cleavage of the Fusion Tag and Purification of
Enterostatin
Protocol:

Buffer Exchange: Dialyze the purified fusion protein against a cleavage buffer (e.g., 50 mM

Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT) to remove imidazole.

Protease Cleavage: Add TEV protease to the dialyzed protein solution at a 1:100

(protease:protein) mass ratio and incubate at room temperature for 4 hours or overnight at

4°C.

Removal of the Tag and Protease: Pass the cleavage reaction mixture through the Ni-NTA

column again. The cleaved enterostatin peptide will be in the flow-through, while the His6-tag

and His-tagged TEV protease will bind to the resin.

Final Purification (RP-HPLC):

Further purify the enterostatin peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC) on a C18 column.

Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) to elute the

peptide.

Monitor the elution profile at 214 nm and collect the fractions corresponding to the

enterostatin peak.
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Verification and Quantification: Confirm the identity and purity of the final product by mass

spectrometry and amino acid analysis. Quantify the peptide concentration using a suitable

method, such as the bicinchoninic acid (BCA) assay.

Data Presentation
Table 1: Summary of Recombinant Rat Enterostatin Purification

Purification
Step

Total Protein
(mg)

Enterostatin
(mg)

Purity (%) Yield (%)

Clarified Lysate 500 - <1 100

Ni-NTA Eluate 50 5 ~90 100

Post-Cleavage

Flow-through
45 5 - -

RP-HPLC

Purified
- 3 >98 60

Note: Data presented are representative values from a 1 L E. coli culture and may vary

depending on experimental conditions.
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Caption: Enterostatin signaling pathway.

Experimental Workflow for Recombinant Enterostatin
Production
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Caption: Experimental workflow diagram.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15572480?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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